molecular formula C7H12O4 B1521857 (2-Allyloxyethoxy)-acetic acid CAS No. 909570-34-9

(2-Allyloxyethoxy)-acetic acid

Cat. No. B1521857
M. Wt: 160.17 g/mol
InChI Key: CAHUGPPCEATIHE-UHFFFAOYSA-N
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Description

“(2-Allyloxyethoxy)-acetic acid” is an organic compound . Its molecular formula is C7H12O4 and it has a molecular weight of 160.17 g/mol.

Scientific Research Applications

Adsorption Studies

(2-Allyloxyethoxy)-acetic acid and its related compounds have been extensively studied in adsorption processes. Research by Aksu and Kabasakal (2004) focused on the adsorption behavior of 2,4-dichlorophenoxy-acetic acid (a compound structurally similar to (2-Allyloxyethoxy)-acetic acid) on granular activated carbon. The study detailed the adsorption kinetics, thermodynamics, and the influence of various factors like pH, temperature, and initial concentration on the adsorption process. The findings provide insights into the removal of such compounds from aqueous solutions, which is crucial for water purification and environmental remediation efforts (Aksu & Kabasakal, 2004).

Catalytic Reactions

In the realm of synthetic organic chemistry, compounds related to (2-Allyloxyethoxy)-acetic acid have been used as substrates in catalytic reactions. Speziali et al. (2007) conducted a study on the oxidation of Linalool, a monoterpenic allylic alcohol, using a palladium/copper catalytic system. The oxidation process resulted in allylic ethers, highlighting the potential of such compounds in various synthetic pathways, especially in fragrance and flavor industries (Speziali, Robles-Dutenhefner, & Gusevskaya, 2007).

Environmental Monitoring and Protection

The derivatives of (2-Allyloxyethoxy)-acetic acid have been the subject of environmental monitoring studies. Research by Mehralipour and Kermani (2021) on the degradation of 2,4-Dichlorophenoxyacetic acid (a chlorinated phenoxy acid herbicide) using advanced oxidation processes signifies the importance of monitoring and mitigating the environmental impact of such compounds. The study utilized a novel combination of photo-electro/Persulfate/nZVI processes for the degradation, optimizing the conditions to protect the environment (Mehralipour & Kermani, 2021).

Potential in Stem Cell Research

Compounds similar to (2-Allyloxyethoxy)-acetic acid have been evaluated for their biological effects on stem cells. Mahmoudinia et al. (2019) investigated the effects of 2,4-Dichlorophenoxyacetic acid on human dental pulp stem cells, revealing insights into the cellular oxidative stress and apoptosis induced by the compound. This research underscores the biological significance and potential therapeutic or toxicological implications of these compounds (Mahmoudinia, Niapour, Ghasemi Hamidabadi, & Mazani, 2019).

properties

IUPAC Name

2-(2-prop-2-enoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-3-10-4-5-11-6-7(8)9/h2H,1,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHUGPPCEATIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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